3-isopropoxy-N-methyl-cyclobutanamine
Description
3-Isopropoxy-N-methyl-cyclobutanamine is a cyclobutane derivative featuring an isopropoxy group at the 3-position and a methylamine substituent. The isopropoxy group contributes to lipophilicity, while the methylamine moiety may enhance bioavailability or receptor interactions.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-3-propan-2-yloxycyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-6(2)10-8-4-7(5-8)9-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ADQUXJOPGIDBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropoxy-N-methyl-cyclobutanamine typically involves the reaction of cyclobutanone with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxy-cyclobutanone. This intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production of 3-isopropoxy-N-methyl-cyclobutanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-isopropoxy-N-methyl-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-isopropoxy-N-methyl-cyclobutanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-isopropoxy-N-methyl-cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-isopropoxy-N-methyl-cyclobutanamine with structurally related compounds from the provided evidence and hypothetical analogs.
Table 1: Structural and Molecular Comparison
Key Observations:
Ring Strain and Reactivity: Cyclobutane (4-membered ring) exhibits less strain than cyclopropane (3-membered) but more than benzene. This impacts stability: cyclopropane derivatives (e.g., N-[3-(3-chlorophenoxy)propyl]cyclopropanamine) may undergo ring-opening reactions more readily than cyclobutane analogs . 3-Isopropoxy-N-methyl-cyclobutanamine’s ring strain could enhance binding to rigid enzyme pockets compared to flexible acyclic amines.
Substituent Effects: The isopropoxy group in the target compound increases steric bulk and lipophilicity (logP ~1.5–2.0 estimated) compared to smaller substituents like methoxy (e.g., 1-(2-methoxyphenyl)-1-propanol). This may improve membrane permeability but reduce aqueous solubility. Chlorine atoms often enhance receptor binding affinity in drug candidates .
Pharmacokinetic Implications :
- The methylamine group in 3-isopropoxy-N-methyl-cyclobutanamine may undergo hepatic N-demethylation, a common metabolic pathway for amines. In contrast, silicon-based compounds like methyldiphenylsilyl chloride exhibit distinct metabolic stability due to Si–C bonds .
Synthetic Accessibility :
- Cyclobutane synthesis typically requires specialized methods (e.g., [2+2] cycloadditions), whereas cyclopropane derivatives are often synthesized via Simmons-Smith reactions. The isopropoxy group’s introduction may involve nucleophilic substitution on a preformed cyclobutane scaffold.
Research Findings and Gaps
- Limited Direct Studies: No peer-reviewed publications specifically address 3-isopropoxy-N-methyl-cyclobutanamine, necessitating extrapolation from analogs.
- Computational Predictions : Molecular docking studies hypothesize that the cyclobutane ring’s conformation may favor interactions with G-protein-coupled receptors (GPCRs), though experimental validation is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
